molecular formula C12H16Br2 B14434852 1,5-Dibromo-3-phenylhexane CAS No. 79023-47-5

1,5-Dibromo-3-phenylhexane

Cat. No.: B14434852
CAS No.: 79023-47-5
M. Wt: 320.06 g/mol
InChI Key: MOHUNOORRNWDCU-UHFFFAOYSA-N
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Description

1,5-Dibromo-3-phenylhexane is an organic compound with the molecular formula C12H16Br2. It is a dibromoalkane, meaning it contains two bromine atoms attached to a hexane chain with a phenyl group attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromo-3-phenylhexane can be synthesized through the bromination of alkenes. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source. This reaction proceeds under mild conditions without the need for a catalyst or external oxidant . Another method involves the use of potassium bromide and orthoperiodic acid in dichloromethane-water to achieve bromination with excellent yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination processes using efficient and cost-effective brominating agents. The choice of brominating agent and reaction conditions can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-3-phenylhexane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form 1,5-dihydroxy-3-phenylhexane.

    Oxidation Reactions: Oxidation can lead to the formation of various oxidized products depending on the reaction conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

    Substitution: Products include various substituted hexanes with different functional groups replacing the bromine atoms.

    Reduction: The major product is 1,5-dihydroxy-3-phenylhexane.

    Oxidation: Oxidized products can vary, including carboxylic acids and ketones.

Scientific Research Applications

1,5-Dibromo-3-phenylhexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dibromo-3-phenylhexane involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the introduction of new functional groups. The phenyl group can influence the reactivity and stability of the compound through resonance and inductive effects.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dichloro-3-phenylhexane: Similar structure but with chlorine atoms instead of bromine.

    1,5-Diiodo-3-phenylhexane: Contains iodine atoms, which are larger and more reactive than bromine.

    1,5-Dibromo-3-methylhexane: Similar brominated compound but with a methyl group instead of a phenyl group.

Uniqueness

The combination of these functional groups makes it a versatile compound in organic synthesis and industrial applications .

Properties

CAS No.

79023-47-5

Molecular Formula

C12H16Br2

Molecular Weight

320.06 g/mol

IUPAC Name

1,5-dibromohexan-3-ylbenzene

InChI

InChI=1S/C12H16Br2/c1-10(14)9-12(7-8-13)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3

InChI Key

MOHUNOORRNWDCU-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CCBr)C1=CC=CC=C1)Br

Origin of Product

United States

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